Bromoacetic acid-d3

Catalog No.
S763495
CAS No.
14341-48-1
M.F
C2H3BrO2
M. Wt
141.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic acid-d3

CAS Number

14341-48-1

Product Name

Bromoacetic acid-d3

IUPAC Name

deuterio 2-bromo-2,2-dideuterioacetate

Molecular Formula

C2H3BrO2

Molecular Weight

141.97 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD

InChI Key

KDPAWGWELVVRCH-RIAYTAFFSA-N

SMILES

C(C(=O)O)Br

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Br

Internal Standard in Mass Spectrometry:

  • Function

    Bromoacetic acid-d3 is commonly used as an internal standard in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of molecules. An internal standard is a compound added to a sample in a known amount to help researchers accurately quantify the target analytes (compounds of interest) in the sample.

  • Benefits

    Bromoacetic acid-d3 is well-suited for this role because it possesses several desirable characteristics:

    • Similar chemical properties: It shares similar chemical properties to many analytes of interest, ensuring it behaves similarly during the MS analysis process.
    • Distinct mass: Its mass differs slightly from the target analytes due to the presence of three deuterium atoms (isotopes of hydrogen) instead of regular hydrogen atoms. This distinct mass allows researchers to easily distinguish the internal standard from the analytes in the MS spectrum.
    • Stable isotope: Deuterium is a stable isotope, meaning it does not readily undergo radioactive decay. This stability ensures the internal standard signal remains consistent throughout the analysis.

Precursor in Organic Synthesis:

  • Function

    Bromoacetic acid-d3 can also serve as a precursor in the synthesis of various organic compounds. A precursor is a starting material used to create a more complex molecule.

  • Applications

    Bromoacetic acid-d3 can be used as a building block in the synthesis of:

    • Pharmaceuticals: Certain drugs and drug candidates.
    • Agrochemicals: Crop protection chemicals such as herbicides and insecticides.

Bromoacetic acid-d3, also known as bromotrideuterioacetic acid, is a deuterated derivative of bromoacetic acid. Its chemical formula is BrCD2CO2D\text{BrCD}_2\text{CO}_2\text{D} and it has a CAS number of 14341-48-1. This compound features three deuterium atoms replacing hydrogen in the acetic acid structure, which enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques. The compound is characterized by its high reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions.

Bromoacetic acid-d3 itself doesn't have a specific mechanism of action in biological systems. Its primary function lies in mass spectrometry, where its mass shift compared to the non-deuterated version allows for accurate mass determination of other analytes in the sample [, , ].

The presence of deuterium atoms in bromoacetic acid-d3 affects its mass without significantly altering its chemical properties. This allows it to behave similarly to the unlabeled molecule in the ionization process within the mass spectrometer, providing a reference point for accurate mass measurement of other compounds in the same sample.

Bromoacetic acid-d3 shares the safety hazards associated with bromoacetic acid. It is a corrosive and toxic compound that can irritate skin, eyes, and respiratory system []. Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with bromoacetic acid-d3.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. This reaction is often facilitated by strong nucleophiles such as amines or alkoxides.
  • Formation of Esters: Bromoacetic acid-d3 can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Reformatsky Reaction: It serves as a reagent in the Reformatsky reaction, allowing for the preparation of beta-hydroxy acids or alpha,beta-unsaturated acids when reacted with carbonyl compounds .

The synthesis of bromoacetic acid-d3 typically involves:

  • Deuteration of Acetic Acid: Starting from acetic acid, deuterated reagents such as deuterated bromine can be used to introduce deuterium into the molecule.
  • Halogenation: The reaction of acetic acid with bromine in the presence of a solvent can yield bromoacetic acid, which is then subjected to further deuteration if necessary.
  • Separation and Purification: The product is purified through techniques such as distillation or chromatography to achieve the desired isotopic purity.

Bromoacetic acid-d3 finds applications in various fields:

  • Analytical Chemistry: It is widely used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Biochemistry: The compound serves as a tracer in metabolic studies, allowing researchers to track biochemical pathways involving acetic acid derivatives.
  • Synthetic Organic Chemistry: It acts as a reagent for synthesizing more complex organic molecules and pharmaceuticals.

Studies involving bromoacetic acid-d3 often focus on its interactions with biological molecules. Its isotopic labeling allows for precise tracking in metabolic pathways, providing insights into enzyme kinetics and substrate interactions. Additionally, research has indicated that halogenated acetic acids can interact with proteins and enzymes, potentially influencing their activity through covalent modification.

Bromoacetic acid-d3 shares similarities with several related compounds, each possessing unique characteristics:

Compound NameCAS NumberUnique Features
Bromoacetic Acid79-08-3Non-deuterated version; widely used in organic synthesis.
Chloroacetic Acid79-11-8Contains chlorine instead of bromine; used similarly but less toxic.
Iodoacetic Acid632-79-1Contains iodine; often used in biochemical applications but more reactive.
Fluoroacetic Acid375-18-2Contains fluorine; highly toxic and used in pest control.

Bromoacetic acid-d3's uniqueness lies in its stable isotopic composition, making it particularly valuable for analytical purposes without altering the reactivity profile significantly compared to its non-deuterated form.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-d3

Dates

Modify: 2024-04-14

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